An In-depth Technical Guide to 5-Fluoro-1H-indol-6-amine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 5-Fluoro-1H-indol-6-amine: Properties, Synthesis, and Applications
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1][2] The introduction of fluorine atoms into these scaffolds can significantly modulate their physicochemical and pharmacological properties, enhancing metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive technical overview of 5-Fluoro-1H-indol-6-amine, a key building block for the synthesis of diverse, biologically active compounds. We will delve into its chemical and physical properties, synthetic routes, reactivity, and its burgeoning role in drug discovery and development.
Chemical Identity and Physicochemical Properties
5-Fluoro-1H-indol-6-amine is a fluorinated indole derivative with the molecular formula C₈H₇FN₂.[3] Its structure is characterized by an indole core with a fluorine atom at the 5-position and an amine group at the 6-position.
dot graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; "5-Fluoro-1H-indol-6-amine" [pos="2,2!"]; "C1=CNC2=CC(=C(C=C12)F)N" [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=135565158&t=l", label=""]; } enddot Caption: Chemical structure of 5-Fluoro-1H-indol-6-amine.
Physical and Chemical Properties
A summary of the key physicochemical properties of 5-Fluoro-1H-indol-6-amine is presented in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.
| Property | Value | Source |
| CAS Number | 121716-63-0 | [3] |
| Molecular Formula | C₈H₇FN₂ | [3] |
| Molecular Weight | 150.15 g/mol | [3] |
| Topological Polar Surface Area (TPSA) | 41.81 Ų | [3] |
| LogP | 1.8892 | [3] |
| Hydrogen Bond Donors | 2 | [3] |
| Hydrogen Bond Acceptors | 1 | [3] |
| Rotatable Bonds | 0 | [3] |
Spectral Data
-
¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the aromatic protons on the indole ring, with splitting patterns influenced by the fluorine and amine substituents. The N-H protons of the indole and the amine group would also be present.
-
¹³C NMR: The carbon NMR spectrum would display signals for the eight carbon atoms in the molecule, with the carbon attached to the fluorine atom showing a characteristic large coupling constant (¹JCF).
-
¹⁹F NMR: A singlet would be expected in the fluorine NMR spectrum, with its chemical shift being indicative of the electronic environment of the fluorine atom on the aromatic ring.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (150.15 g/mol ).
Synthesis and Purification
The synthesis of substituted indoles is a well-established field in organic chemistry. While a specific, detailed synthesis protocol for 5-Fluoro-1H-indol-6-amine was not found in the initial search, a general and plausible synthetic strategy can be outlined based on common indole syntheses. A likely approach would involve the nitration of a suitable fluorinated indole precursor, followed by reduction of the nitro group to the amine.
Representative Synthetic Workflow
A plausible synthetic route starting from 5-fluoroindole is depicted below. This multi-step process is a common strategy for introducing an amine group onto an existing indole scaffold.
dot graph "Synthetic_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
} enddot Caption: A plausible synthetic pathway to 5-Fluoro-1H-indol-6-amine.
Step-by-Step Protocol (Hypothetical)
The following is a generalized, hypothetical protocol based on established chemical principles for indole functionalization.
Step 1: Nitration of 5-Fluoroindole
-
Dissolution: Dissolve 5-fluoroindole in a suitable solvent such as concentrated sulfuric acid at a low temperature (e.g., 0 °C). The choice of a strong acid is crucial to protonate the indole and direct the electrophilic nitration to the C6 position.
-
Nitrating Agent Addition: Slowly add a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to the solution while maintaining the low temperature. This controlled addition is critical to prevent over-nitration and other side reactions.
-
Reaction Monitoring: Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.
-
Work-up: Quench the reaction by carefully pouring the mixture onto ice. The product, 5-fluoro-6-nitro-1H-indole, will precipitate out of the aqueous solution.
-
Isolation: Collect the solid product by filtration, wash with water to remove residual acid, and dry under vacuum.
Step 2: Reduction of 5-Fluoro-6-nitro-1H-indole
-
Catalyst Suspension: Suspend the 5-fluoro-6-nitro-1H-indole in a suitable solvent like ethanol or ethyl acetate. Add a catalytic amount of a reduction catalyst, such as palladium on carbon (Pd/C).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator). The hydrogenation effectively reduces the nitro group to an amine.
-
Reaction Monitoring: Monitor the reaction by TLC or HPLC until the nitro-indole is no longer present.
-
Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude 5-Fluoro-1H-indol-6-amine can be further purified by column chromatography or recrystallization to obtain a high-purity product.
Reactivity and Stability
The reactivity of 5-Fluoro-1H-indol-6-amine is governed by the interplay of the electron-rich indole ring, the electron-withdrawing fluorine atom, and the nucleophilic amine group.
-
Amine Group Reactivity: The primary amine at the 6-position is a key functional handle for further derivatization. It can readily undergo reactions typical of aromatic amines, such as acylation, alkylation, sulfonylation, and diazotization, allowing for the introduction of a wide variety of substituents.[4]
-
Indole Ring Reactivity: The indole nucleus itself is susceptible to electrophilic substitution. The fluorine atom at the 5-position will influence the regioselectivity of these reactions. In the presence of a strong Lewis acid, indoles can be converted to 3H-indole complexes, which can alter their reactivity profile.[5]
-
Stability: The compound should be stored at low temperatures (e.g., 4°C) and protected from light to prevent degradation.[3] It is incompatible with strong oxidizing agents.[6]
Applications in Drug Discovery
The unique structural features of 5-Fluoro-1H-indol-6-amine make it a valuable building block in the synthesis of novel therapeutic agents. The indole core is a common motif in many biologically active compounds, and the strategic placement of the fluoro and amino groups allows for fine-tuning of pharmacological properties.[1][2]
Rationale for Use in Medicinal Chemistry
-
Fluorine Substitution: The introduction of a fluorine atom can enhance metabolic stability by blocking sites of enzymatic oxidation. It can also increase the binding affinity of a molecule to its target protein through favorable electrostatic interactions.
-
Amine Functionality: The amine group serves as a versatile point for modification, enabling the synthesis of large libraries of compounds for screening. It can also participate in key hydrogen bonding interactions with biological targets.
Potential Therapeutic Areas
While specific drugs derived from 5-Fluoro-1H-indol-6-amine are not detailed in the search results, indole derivatives have shown promise in a wide range of therapeutic areas, including:
-
Antiviral Agents: The indole scaffold is present in several antiviral drugs and clinical candidates.[1]
-
Anticancer Agents: Many indole-containing compounds exhibit potent anticancer activity by targeting various cellular pathways.[2]
-
Neurological Disorders: The structural similarity of indole to neurotransmitters like serotonin has led to the development of indole-based drugs for neurological conditions.
For instance, the development of an azaindole inhibitor of influenza PB2, VX-787, highlights the importance of substitutions on the indole ring system for potency and pharmacokinetic properties.[7]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 5-Fluoro-1H-indol-6-amine.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6][8]
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only in a well-ventilated area. Wash hands and any exposed skin thoroughly after handling.[6][9]
-
Storage: Store in a well-ventilated place and keep the container tightly closed.[6][10]
-
First Aid:
-
In case of inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[6][9]
-
In case of skin contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[6][9]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6][9]
-
Conclusion
5-Fluoro-1H-indol-6-amine is a strategically important building block in modern medicinal chemistry. Its unique combination of a fluorinated indole core and a reactive amine functionality provides a versatile platform for the synthesis of novel drug candidates. A thorough understanding of its chemical properties, synthetic routes, and reactivity is essential for researchers and scientists aiming to leverage this compound in their drug discovery and development programs.
References
-
Royal Society of Chemistry. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. [Link]
-
SpectraBase. 5-Fluoro-1H-indole. [Link]
-
PubChem. 5-Fluoroindole. [Link]
-
PubChem. 6-Fluoro-1H-indol-5-amine. [Link]
-
The Good Scents Company. S-propyl propane sulfinothioate. [Link]
-
Biological Magnetic Resonance Bank. bmse000097 Indole. [Link]
-
MDPI. Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organocatalysis. [Link]
-
ACS Publications. Discovery of a Novel, First-in-Class, Orally Bioavailable Azaindole Inhibitor (VX-787) of Influenza PB2. [Link]
-
Merck Millipore. Preparation and pharmacological characterization of trans-2-amino-5(6)-fluoro-6(5)-hydroxy-1-phenyl-2,3-dihydro-1H-indenes as D2-like dopamine receptor agonists. [Link]
-
National Center for Biotechnology Information. A review on recent developments of indole-containing antiviral agents. [Link]
-
Total Materia. St 52-3 (Germany / DIN) Material Properties. [Link]
-
National Institutes of Health. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. [Link]
-
National Center for Biotechnology Information. Biomedical Importance of Indoles. [Link]
-
Steel Material Supplier. st52 3 astm equivalent. [Link]
-
ResearchGate. Synthesis and Reactivity of (C 6 F 5 ) 3 B− N -Heterocycle Complexes. 1. Generation of Highly Acidic sp 3 Carbons in Pyrroles and Indoles. [Link]
-
Michigan State University. Amine Reactivity. [Link]
-
Altair Material Data Center. St 52-3. [Link]
-
Altair Material Data Center. St 52-3. [Link]
-
MDPI. New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. [Link]
-
Wikipedia. Ibogaine. [Link]
Sources
- 1. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. Amine Reactivity [www2.chemistry.msu.edu]
- 5. researchgate.net [researchgate.net]
- 6. fishersci.com [fishersci.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. downloads.ossila.com [downloads.ossila.com]
- 10. fishersci.com [fishersci.com]
